REACTION_SMILES
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[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[s:1]1[cH:2][cH:3][c:4]2[cH:5][n:6][cH:7][cH:8][c:9]12>>[s:1]1[c:2]([CH:22]=[O:21])[cH:3][c:4]2[cH:5][n:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2sccc2cn1
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Name
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Type
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product
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Smiles
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O=Cc1cc2cnccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |